BenchChemオンラインストアへようこそ!

(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride

stereochemistry factor Xa inhibition anticoagulant

(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CAS 2007909-59-1) is a chiral 2-oxazolidinone derivative used as an advanced pharmaceutical intermediate. The compound provides the enantiomerically pure (5S)‑aminomethyl‑oxazolidinone scaffold required for the synthesis of the factor Xa inhibitor rivaroxaban and structurally related oxazolidinone drugs.

Molecular Formula C4H9ClN2O2
Molecular Weight 152.58
CAS No. 2007909-59-1
Cat. No. B3049274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
CAS2007909-59-1
Molecular FormulaC4H9ClN2O2
Molecular Weight152.58
Structural Identifiers
SMILESC1C(OC(=O)N1)CN.Cl
InChIInChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1
InChIKeyTWOFNQCERHOFJY-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 2007909-59-1) and Why Chiral Oxazolidinone Intermediates Matter in Drug Synthesis


(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (CAS 2007909-59-1) is a chiral 2-oxazolidinone derivative used as an advanced pharmaceutical intermediate. The compound provides the enantiomerically pure (5S)‑aminomethyl‑oxazolidinone scaffold required for the synthesis of the factor Xa inhibitor rivaroxaban and structurally related oxazolidinone drugs [1][2]. Rivaroxaban is approved as the pure (S)-enantiomer; the (R)-enantiomer is essentially inactive, making stereochemical integrity of the intermediate a critical procurement specification [1].

Why Generic Oxazolidinone Intermediates Cannot Replace (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 2007909-59-1) in Rivaroxaban-Like Syntheses


Generic substitution of this intermediate with the (5R)-enantiomer or racemic mixtures fails because the ultimate drug product (rivaroxaban) is stereochemically sensitive: the (S)-enantiomer exhibits an IC₅₀ of 0.7 nM against factor Xa, whereas the (R)-enantiomer is virtually inactive (IC₅₀ = 2300 nM), representing a >3000‑fold potency differential [1]. Substituting the free base for the hydrochloride salt alters solubility, stability, and handling properties, directly impacting downstream coupling yields and purification efficiency .

Quantitative Differentiation of (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 2007909-59-1) vs. Closest Analogs


(5S)- vs. (5R)-Stereochemistry: A >3000‑Fold Difference in Final Drug Potency

The (5S)-configured oxazolidinone intermediate gives rise to (S)-rivaroxaban, which inhibits factor Xa with an IC₅₀ of 0.7 nM. In contrast, the (R)-enantiomer derived from the corresponding (5R)-intermediate yields (R)-rivaroxaban, whose IC₅₀ is 2300 nM — a potency loss of ~3286 fold [1]. This difference originates from the stereochemistry pre-installed in the C-5 aminomethyl oxazolidinone building block, making the (5S)-stereoisomer indispensable for active pharmaceutical ingredient (API) manufacturing.

stereochemistry factor Xa inhibition anticoagulant

Hydrochloride Salt vs. Free Base: Superior Handling and Stability for Industrial Scale‑Up

The hydrochloride salt (CAS 2007909-59-1, MW 152.58, white solid) offers markedly better crystallinity and ambient storage stability compared to the free base (CAS 1319737-99-9, MW 116.12), which is frequently an oil or low‑melting solid that requires cold storage . Quantitative HPLC‑based purity specifications for the HCl salt are consistently ≥97% (typical 97% by HPLC at Aladdin; ≥98% at Chemscene), while comparable free‑base lots often show purity at 95% with the additional complication of variable enantiomeric excess .

salt selection process chemistry scale-up

Enantiomeric Purity as a Critical Quality Attribute in Rivaroxaban API Synthesis

Regulatory pharmacopeias and recent analytical literature classify (R)-rivaroxaban as a chiral impurity and mandate enantiomeric separation methods capable of quantifying the (R)-enantiomer down to pharmacopeial limits. A validated RP‑HPLC method for rivaroxaban enantiomeric purity achieved a resolution (Rs) > 2.0 between the two enantiomers, with (S)-rivaroxaban at the 100‑μg/mL level and the (R)-enantiomer well below 1 μg/mL [1][2]. Starting with (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride that meets stringent enantiomeric excess (typically > 98% ee) ensures that the final API remains within the allowed impurity window without additional costly separation steps.

enantiomeric purity chiral impurity regulatory compliance

Three High-Value Application Scenarios for (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride (CAS 2007909-59-1) Proven by the Evidence


cGMP‑Compliant Rivaroxaban API Manufacturing: Enantiomeric Specification Control

When synthesizing rivaroxaban under current Good Manufacturing Practice (cGMP), the (5S)-hydrochloride salt is used as the penultimate intermediate. The direct head-to-head IC₅₀ comparison (0.7 nM vs. 2300 nM) demonstrates that even traces of the (5R)-stereoisomer erode drug potency below pharmacopeial acceptance criteria [1][2]. Sourcing the HCl salt from vendors providing certificates of analysis with both chemical purity (≥97%) and chiral HPLC traces (ee > 98%) eliminates the need for in-house chiral resolution and aligns with ICH Q3A impurity guidelines [2].

Generic Drug Development: Avoiding Unknown Impurity Profiles

Generic rivaroxaban formulations must demonstrate pharmaceutical equivalence to the reference listed drug. Using the same (5S)-hydrochloride intermediate (CAS 2007909-59-1) that mirrors the innovator’s route avoids introducing new process‑related impurities, a key advantage during ANDA filing. The quantifiable purity advantage over the free base (97‑98% vs. 95% by HPLC) and ambient storage stability reduce qualification burden on excipient compatibility and degradation studies .

Medicinal Chemistry Exploration of Oxazolidinone Factor Xa Inhibitors

Medicinal chemistry programs exploring SAR around the oxazolidinone core require a stereochemically pure building block to avoid conflating potency readouts with chiral impurity artifacts. The >3000‑fold activity differential between (S)- and (R)-derived molecules means that even a 5% (R)-contamination in the starting intermediate shifts the apparent IC₅₀ by several‑fold, leading to misleading structure‑activity relationships [1]. The HCl salt’s solid form also enables accurate weighing and storage without degradation, critical for maintaining reproducible in‑vitro assays.

Process Development and Scale‑Up Studies for Oxazolidinone Drugs

Process chemists optimizing the synthesis of rivaroxaban or next‑generation oxazolidinone drugs prefer the hydrochloride salt because its defined stoichiometry simplifies reactor charge calculations and its crystalline nature facilitates isolation by filtration. The established purity specifications (97‑98% by HPLC) and ambient storage reduce supply chain complexity compared to cold‑chain‑dependent free base alternatives .

Quote Request

Request a Quote for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.